molecular formula C8H17ClN2O2 B14745277 1-Carbethoxy-4-methylpiperazine hydrochloride CAS No. 532-78-5

1-Carbethoxy-4-methylpiperazine hydrochloride

Cat. No.: B14745277
CAS No.: 532-78-5
M. Wt: 208.68 g/mol
InChI Key: PEOJOJMLYILUTC-UHFFFAOYSA-N
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Description

1-Carbethoxy-4-methylpiperazine hydrochloride is a chemical compound with the molecular formula C8H16N2O2.ClH. It is also known as 1-piperazinecarboxylic acid, 4-methyl-, ethyl ester, hydrochloride. This compound is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.

Chemical Reactions Analysis

1-Carbethoxy-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Carbethoxy-4-methylpiperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Piperazine derivatives are known for their anthelmintic activity, and this compound is investigated for similar uses.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-carbethoxy-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets. In biological systems, piperazine derivatives typically act by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine compounds can act as antagonists at serotonin receptors, leading to their use in the treatment of certain neurological disorders .

Comparison with Similar Compounds

1-Carbethoxy-4-methylpiperazine hydrochloride can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific ester and hydrochloride functionalities, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activities make it a compound of interest in medicinal research.

Properties

CAS No.

532-78-5

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

ethyl 4-methylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c1-3-12-8(11)10-6-4-9(2)5-7-10;/h3-7H2,1-2H3;1H

InChI Key

PEOJOJMLYILUTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C.Cl

Origin of Product

United States

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